molecular formula C7H13NO2S B2999599 1,1-Diethoxy-2-isothiocyanatoethane CAS No. 13733-17-0

1,1-Diethoxy-2-isothiocyanatoethane

Cat. No. B2999599
CAS RN: 13733-17-0
M. Wt: 175.25
InChI Key: HPRRRCJCXROIAC-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-isothiocyanatoethane is a chemical compound with the molecular formula C7H13NO2S . It has a molecular weight of 175.25 . The IUPAC name for this compound is 1,1-diethoxy-2-isothiocyanatoethane .


Molecular Structure Analysis

The InChI code for 1,1-Diethoxy-2-isothiocyanatoethane is 1S/C7H13NO2S/c1-3-9-7(10-4-2)5-8-6-11/h7H,3-5H2,1-2H3 . Unfortunately, the specific 3D structure or 2D Mol file for this compound is not available in the search results.


Physical And Chemical Properties Analysis

1,1-Diethoxy-2-isothiocyanatoethane has a molecular weight of 175.25 . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

Diesel Engine Emission Improvement

1,1-Diethoxyethane, derived from bio-ethanol, shows promise as a diesel fuel additive for reducing pollutant emissions. Its production via an acid-catalyzed process and subsequent application in diesel engines led to a marked reduction in exhaust smoke, although it slightly increased fuel consumption due to the total oxygen content in the blend. The study highlights the additive's potential in improving environmental performance of diesel engines without significantly affecting gaseous pollutant emissions (Frusteri et al., 2007).

Efficient Synthesis Methods

Efficient synthesis of 1,1-Diethoxyethane via sequential reactions of ethanol has been achieved using silica-supported copper and H-Y zeolite catalysts. This method highlights a high yield production pathway from ethanol, showcasing the compound's versatility and applications in various fields, including as a green solvent or intermediate in organic synthesis (Xiaohui He & Haichao Liu, 2014).

Catalytic Valorization of Bioethanol

The conversion of ethanol into 1,1-diethoxyethane and other compounds over Cu-Mg-Al mixed oxide catalysts derived from LDH precursors has been studied, emphasizing the compound's role in the valorization of bioethanol. This research outlines the optimum conditions for yields and proposes a reaction scheme for the transformation, highlighting the negative effect of water on the process (Marcu et al., 2009).

Glucosinolate Hydrolysis

Research into glucosinolate hydrolysis, producing various isothiocyanates and nitriles, is of interest for both organic synthesis and biological activities. This work provides insights into isolating and purifying these hydrolysis products, contributing to the broader understanding and application of such compounds in scientific research (Vaughn & Berhow, 2004).

Modified Carbohydrates Synthesis

The synthesis of modified carbohydrates via conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, including derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one, showcases the compound's utility in creating carbohydrate analogues. This research opens new avenues for the development of novel molecules with potential applications in medicinal chemistry and materials science (Valdersnes et al., 2012).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 1,1-Diethoxy-2-isothiocyanatoethane can be found on the Sigma-Aldrich website . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

properties

IUPAC Name

1,1-diethoxy-2-isothiocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-3-9-7(10-4-2)5-8-6-11/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRRRCJCXROIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN=C=S)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 120 ml of carbon disulfide and 60.6 g of dicyclohexycarbodiimide in 300 ml of tetrahydrofuran is cooled to -8° with an ice/salt mixture. Thereupon, 39.9 g of aminoacetaldehyde diethyl acetal are added dropwise while stirring so that the temperature of the reaction mixture does not exceed -5° (approximately 1 hour). The mixture is then warmed slowly to room temperature while stirring (approximately 2 hours) and left to stand overnight. The resulting precipitate (dicyclohexylthiourea) is then removed by filtration and washed thoroughly with n-hexane. The filtrate is concentrated in a vacuum and the separated dicyclohexylthiourea is again removed by filtration and washed with n-hexane. This procedure is repeated until dicyclohexylthiourea no longer separates upon concentration. Finally, the filtrate is freed completely from solvents. The residue is distilled at 11 Torr (bath temperature 130°-134°), whereby there is obtained 2,2-diethoxyethyl isothiocyanate in the form of a colorless oil; b.p. 100°/11 Torr.
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step Two

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